molecular formula C9H8N2O B1371901 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1000342-16-4

6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B1371901
CAS No.: 1000342-16-4
M. Wt: 160.17 g/mol
InChI Key: NCXWOWLWBHEFRV-UHFFFAOYSA-N
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Description

6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Mechanism of Action

Target of Action

The primary targets of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Similar compounds have been reported to interact with various receptors and enzymes .

Mode of Action

The exact mode of action of This compound It is likely that it interacts with its targets in a manner similar to other pyrrolopyridine derivatives .

Biochemical Pathways

The biochemical pathways affected by This compound Related compounds have been shown to influence glucose uptake into muscle and fat cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have been reported to have high gastrointestinal absorption .

Result of Action

The molecular and cellular effects of This compound Related compounds have been shown to reduce blood glucose levels without affecting the concentration of circulating insulin .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, storage temperature can affect the stability of similar compounds .

Biochemical Analysis

Biochemical Properties

6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are involved in cell signaling pathways . The interaction between this compound and FGFRs can lead to the inhibition of these receptors, thereby affecting downstream signaling pathways. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with FGFRs can inhibit cell proliferation and induce apoptosis in certain cancer cell lines. Moreover, this compound can affect the migration and invasion of cancer cells, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can form hydrogen bonds with the backbone carbonyl and NH groups in the hinge region of FGFRs, leading to the inhibition of these receptors . This inhibition disrupts the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained inhibition of cellular functions, which may be beneficial for prolonged experimental studies.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes and pathways . At higher doses, it may cause adverse effects such as toxicity and off-target interactions. It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can be further studied for their biological activities. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound may be actively transported across cell membranes or passively diffuse into cells, where it can accumulate in specific tissues or compartments. Its distribution can affect its overall efficacy and toxicity, making it important to study these aspects in detail.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to influence gene expression or to the cytoplasm to interact with signaling proteins. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves multi-step proceduresThe final step often involves the formylation of the pyridine ring to introduce the carbaldehyde group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, possibly using continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a versatile intermediate in organic synthesis and its potential as a kinase inhibitor make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-9-8(4-10-6)7(5-12)3-11-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXWOWLWBHEFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646793
Record name 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-16-4
Record name 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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